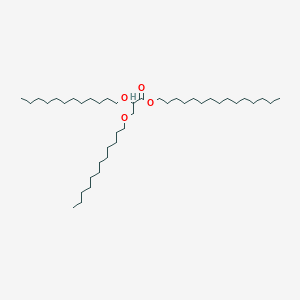

Pentadecyl 2,3-bis(dodecyloxy)propanoate

Description

Pentadecyl 2,3-bis(dodecyloxy)propanoate is a branched ester compound characterized by a central propanoate backbone substituted with two dodecyloxy (C₁₂H₂₅O) groups at the 2- and 3-positions and a pentadecyl (C₁₅H₃₁) chain at the 1-position.

Properties

CAS No. |

64713-54-8 |

|---|---|

Molecular Formula |

C42H84O4 |

Molecular Weight |

653.1 g/mol |

IUPAC Name |

pentadecyl 2,3-didodecoxypropanoate |

InChI |

InChI=1S/C42H84O4/c1-4-7-10-13-16-19-22-23-24-27-30-33-36-39-46-42(43)41(45-38-35-32-29-26-21-18-15-12-9-6-3)40-44-37-34-31-28-25-20-17-14-11-8-5-2/h41H,4-40H2,1-3H3 |

InChI Key |

VHOAIFXZWQRSRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecyl 2,3-bis(dodecyloxy)propanoate typically involves esterification reactions. One common method is the reaction of pentadecanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise control of temperature and pressure, ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Produces pentadecanol and 2,3-bis(dodecyloxy)propanoic acid.

Oxidation: Can yield various oxidized derivatives depending on the specific conditions.

Substitution: Results in the formation of new esters or other substituted products.

Scientific Research Applications

Pentadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential role in biological membranes due to its amphiphilic nature.

Medicine: Explored for its potential use in drug delivery systems, where its long carbon chains can enhance the solubility and stability of hydrophobic drugs.

Industry: Utilized in the formulation of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of Pentadecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with biological membranes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length and Branching Effects

- Taxane Esters () : Compounds like the n-butyl and pentyl analogs of Baccatin III esters feature varying acyl chains (C₃ to C₅) attached to a taxane core. Shorter chains (e.g., propyl analog) typically enhance solubility in polar solvents, whereas longer chains (e.g., pentyl analog) increase lipophilicity and membrane permeability .

- Pentadecyl 2,3-bis(dodecyloxy)propanoate: With significantly longer alkyl substituents (C₁₂ and C₁₅), this compound is expected to exhibit extreme hydrophobicity, reduced aqueous solubility, and higher melting points compared to shorter-chain esters.

Functional Group Arrangement

- Dimethyloctane (): While structurally dissimilar, branched alkanes like 2,3-dimethyloctane highlight how branching reduces crystallinity and improves fluidity.

- Polymer Esters () : Complex esters in polymers (e.g., 1,4-benzenedicarboxylic acid derivatives) demonstrate how ester linkages and alkyl branches influence thermal stability. The target compound’s multiple ether and ester groups may enhance stability but reduce biodegradability compared to simpler esters .

Table 1: Comparative Analysis of Alkyl-Substituted Esters

Research Findings and Gaps

- Evidence Limitations: None of the provided sources directly address this compound. Comparisons are extrapolated from structurally related compounds.

- Key Inferences: Solubility: Longer alkyl chains (C₁₂/C₁₅) will drastically reduce aqueous solubility compared to shorter-chain esters (e.g., C₃–C₅ in ) . Thermal Behavior: Branched ether/ester groups may lower melting points relative to linear analogs, as seen in branched alkanes . Applications: Potential uses in non-polar matrices (e.g., lipid nanoparticles) align with trends observed in hydrophobic polymer esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.